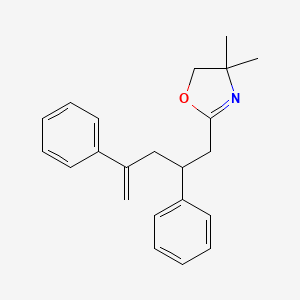
2-(2,4-Diphenylpent-4-en-1-yl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-Diphenylpent-4-en-1-yl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole is a complex organic compound that features a unique structure combining an oxazole ring with a diphenylpentene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Diphenylpent-4-en-1-yl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole typically involves multi-step organic reactions. One common method includes the allylation of alcohols using allylsilanes under the catalysis of rare-earth-metal triflates, such as Scandium triflate (Sc(OTf)3). This reaction is carried out under mild and neutral conditions, often in solvents like nitromethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of scaling up laboratory synthesis, such as optimizing reaction conditions and using continuous flow reactors, can be applied to produce this compound on a larger scale.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,4-Diphenylpent-4-en-1-yl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
2-(2,4-Diphenylpent-4-en-1-yl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a catalyst in various reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The exact mechanism of action for 2-(2,4-Diphenylpent-4-en-1-yl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding.
Comparación Con Compuestos Similares
Similar Compounds
2-(2,4-Diphenylpent-4-en-1-yl)-4,4-dimethyl-4,5-dihydro-1,3-thiazole: Similar structure but contains a sulfur atom instead of an oxygen atom in the ring.
2-(2,4-Diphenylpent-4-en-1-yl)-4,4-dimethyl-4,5-dihydro-1,3-imidazole: Similar structure but contains a nitrogen atom instead of an oxygen atom in the ring.
Uniqueness
The uniqueness of 2-(2,4-Diphenylpent-4-en-1-yl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole lies in its specific combination of functional groups and its potential applications in various fields. Its structure allows for unique interactions and reactivity compared to its similar compounds.
Propiedades
Número CAS |
61025-24-9 |
|---|---|
Fórmula molecular |
C22H25NO |
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
2-(2,4-diphenylpent-4-enyl)-4,4-dimethyl-5H-1,3-oxazole |
InChI |
InChI=1S/C22H25NO/c1-17(18-10-6-4-7-11-18)14-20(19-12-8-5-9-13-19)15-21-23-22(2,3)16-24-21/h4-13,20H,1,14-16H2,2-3H3 |
Clave InChI |
WVEJZMSDWRRCDG-UHFFFAOYSA-N |
SMILES canónico |
CC1(COC(=N1)CC(CC(=C)C2=CC=CC=C2)C3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


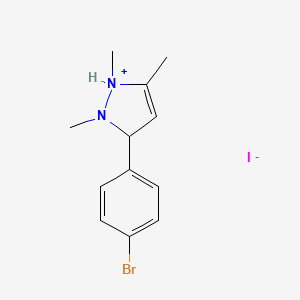

![[5-(Ethoxymethyl)furan-2-yl]methanol;propanoic acid](/img/structure/B14596051.png)

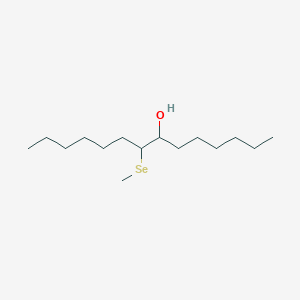
![5,6-Dimethyl-N-octylpyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B14596060.png)
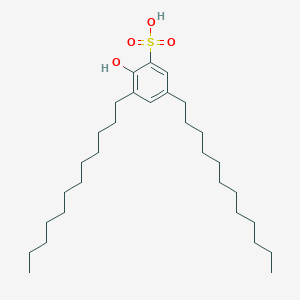

![1,4-Diazabicyclo[2.2.2]octane;perchloric acid](/img/structure/B14596081.png)
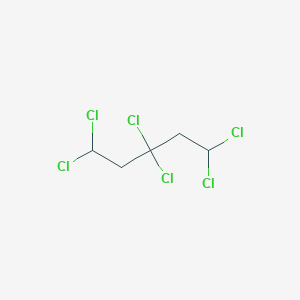


![2-Phenyl-2H,4H-naphtho[1,2-D][1,3,2]dioxaborinine](/img/structure/B14596109.png)
![S-[2-Ethyl-2-(sulfanylmethyl)butyl] ethanethioate](/img/structure/B14596110.png)
